molecular formula C8H8BrNO2 B13987103 4-Bromo-N-(hydroxymethyl)benzamide CAS No. 40478-10-2

4-Bromo-N-(hydroxymethyl)benzamide

Cat. No.: B13987103
CAS No.: 40478-10-2
M. Wt: 230.06 g/mol
InChI Key: YCCRTCHHMXALGG-UHFFFAOYSA-N
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Description

4-Bromo-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(hydroxymethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(hydroxymethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The bromine atom enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(hydroxymethyl)benzamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

CAS No.

40478-10-2

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-N-(hydroxymethyl)benzamide

InChI

InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI Key

YCCRTCHHMXALGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)Br

Origin of Product

United States

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